Methyl N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]carbamate
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Overview
Description
Methyl N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]carbamate is a versatile small molecule scaffold used in various research and industrial applications. It is known for its unique chemical structure, which includes an oxazolidinone ring, making it a valuable compound in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]carbamate typically involves the reaction of an appropriate oxazolidinone derivative with methyl isocyanate. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:
Oxazolidinone Formation: The oxazolidinone ring is formed by the cyclization of an amino alcohol with a carbonyl compound.
Carbamate Formation: The oxazolidinone derivative is then reacted with methyl isocyanate to form the desired carbamate.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized for maximum efficiency, including temperature control, solvent selection, and purification processes to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazolidinone derivatives.
Reduction: Reduction reactions can modify the oxazolidinone ring or the carbamate group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxazolidinone derivatives, while substitution reactions can produce a variety of carbamate analogs.
Scientific Research Applications
Methyl N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]carbamate involves its interaction with specific molecular targets. The oxazolidinone ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-oxo-1,3-oxazolidin-3-yl)methyl]carbamate
- N-[(2-oxo-1,3-oxazolidin-3-yl)ethyl]carbamate
- N-[(2-oxo-1,3-oxazolidin-3-yl)butyl]carbamate
Uniqueness
Methyl N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]carbamate is unique due to its specific oxazolidinone ring structure and the presence of a methyl carbamate group. This combination provides distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
methyl N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O4/c1-13-7(11)9-3-2-4-10-5-6-14-8(10)12/h2-6H2,1H3,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXCOMUODVMYKAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCCCN1CCOC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1791250-70-8 |
Source
|
Record name | methyl N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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